molecular formula C16H19N2NaO5S B12388244 NLRP3 Inhibitor 4b

NLRP3 Inhibitor 4b

Cat. No.: B12388244
M. Wt: 374.4 g/mol
InChI Key: CRCJPDAMPOLGQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of NLRP3-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.

    Step 2: Functionalization of the core structure by introducing specific substituents through nucleophilic substitution or electrophilic addition reactions.

    Step 3: Purification of the final product using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

NLRP3-IN-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

NLRP3-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

NLRP3-IN-9 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .

Comparison with Similar Compounds

NLRP3-IN-9 is unique compared to other NLRP3 inhibitors due to its specific binding affinity and potency. Similar compounds include:

    MCC950: A well-known NLRP3 inhibitor with a different binding mechanism.

    CY-09: Another NLRP3 inhibitor that targets the ATPase domain of NLRP3.

    OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.

NLRP3-IN-9 stands out due to its effectiveness in reducing mechanical pain hypersensitivity and its potential for treating a broader range of inflammatory diseases .

Properties

Molecular Formula

C16H19N2NaO5S

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(3,5-dimethylphenyl)carbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide

InChI

InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1

InChI Key

CRCJPDAMPOLGQC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)[N-]S(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+]

Origin of Product

United States

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